molecular formula C18H16N2S B3427020 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine CAS No. 560995-23-5

4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

Cat. No. B3427020
CAS RN: 560995-23-5
M. Wt: 292.4 g/mol
InChI Key: HLKDGFYLKAKXMD-UHFFFAOYSA-N
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Description

4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, also known as PTTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine in lab experiments is its potential applications in various fields, including cancer research, antimicrobial agent development, and antioxidant and anti-inflammatory agent development. Additionally, this compound is relatively easy to synthesize using different methods. However, one of the limitations of using this compound in lab experiments is the lack of information on its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.

Future Directions

There are several potential future directions for the research on 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine. One of the future directions is to further investigate the mechanism of action of this compound. Understanding the mechanism of action will provide insights into its potential applications in various fields. Additionally, further studies are needed to evaluate the toxicity and safety of this compound for its potential use as a therapeutic agent. Furthermore, the development of new synthesis methods for this compound could potentially improve its purity and yield. Overall, the potential applications of this compound in various fields make it an exciting compound for future research.

Scientific Research Applications

4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine has shown potential applications in various scientific research studies. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

4-(4-phenylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-2-12-19-18-20-17(13-21-18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDGFYLKAKXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212950
Record name 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

560995-23-5
Record name 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560995-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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